6-ethoxy-1H-indole-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-1H-indole-2-carboxylic acid is a chemical compound with the molecular formula C11H11NO3. It belongs to the indole family, which is a significant class of heterocyclic compounds found in many natural products and pharmaceuticals. This compound is characterized by an indole core substituted with an ethoxy group at the 6-position and a carboxylic acid group at the 2-position.
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 6-ethoxy-1h-indole-2-carboxylic acid, bind with high affinity to multiple receptors . These receptors are involved in various biological activities, making indole derivatives valuable for treatment and the development of new useful derivatives .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes depending on the specific derivative and target .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting that they may affect a variety of biochemical pathways .
Pharmacokinetics
The compound is known to be a powder at room temperature , which could potentially influence its bioavailability.
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
The compound is known to be stable at room temperature , suggesting that temperature could be an environmental factor influencing its stability.
Biochemical Analysis
Biochemical Properties
They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Cellular Effects
Indole derivatives have been shown to have broad-spectrum biological activities, impacting various types of cells and cellular processes . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which can lead to various biological effects .
Metabolic Pathways
Indole derivatives are known to be involved in various metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-1H-indole-2-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with an indole derivative.
Carboxylation: The carboxylic acid group at the 2-position can be introduced via a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols, aldehydes, and other reduced forms.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
6-Ethoxy-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-1H-indole-2-carboxylic acid: Similar structure with a methoxy group instead of an ethoxy group.
6-Amino-1H-indole-2-carboxylic acid: Contains an amino group at the 6-position.
6-Hydroxy-1H-indole-2-carboxylic acid: Features a hydroxy group at the 6-position.
Uniqueness
6-Ethoxy-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The ethoxy group at the 6-position can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
6-ethoxy-1H-indole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-2-15-8-4-3-7-5-10(11(13)14)12-9(7)6-8/h3-6,12H,2H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIDHVMSRVAXQTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103989-09-9 |
Source
|
Record name | 6-ethoxy-1H-indole-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.